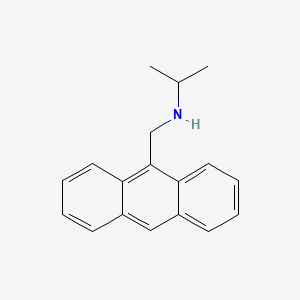

(Anthracen-9-ylmethyl)(propan-2-yl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

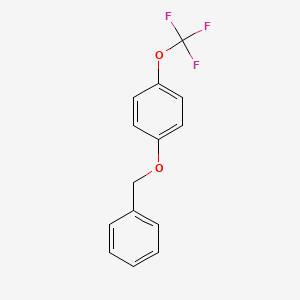

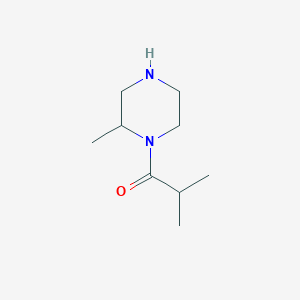

“(Anthracen-9-ylmethyl)(propan-2-yl)amine” is a chemical compound with the molecular formula C18H20ClN . It is also known as N-(anthracen-9-ylmethyl)prop-2-en-1-amine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient protocol for the synthesis of unsymmetrical substituted diarylacetylenes by the C (sp2)–C (sp) cross-coupling reactions of substituted phenylacetylenes and electronically different arylboronic acids has been developed . Anthracen-9-ylmethylene-(4-methoxyphenyl)amine was employed as an efficient promoter in this Pd (OAc) 2 -catalyzed oxidative Sonogashira reaction in air in the absence of silver salt under optimized reaction conditions .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in the literature. For example, the molecular structure of the title Schiff base compound, 4-{[(anthracen-9-yl)methyl]amino}benzoic acid, synthesized via reaction of 9-anthraldehyde with 4-aminobenzoic acid (PABA) followed by reduction with sodium borohydride, was reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, Anthracen-9-ylmethylene-(4-methoxyphenyl)amine has been used as an efficient promoter for silver-free palladium-catalyzed aerobic oxidative Sonogashira reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been reported. The molecular weight is 247.3 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1. The compound has a rotatable bond count of 4 .Applications De Recherche Scientifique

Material Chemistry and Organic Photochemistry

Anthracene derivatives, including compounds like (Anthracen-9-ylmethyl)(propan-2-yl)amine, play a crucial role in the field of organic photochemistry. These compounds have been extensively studied due to their unique properties, which make them suitable for various applications in material chemistry, such as thermochromic and photochromic chemistry, and organic light-emitting devices (OLEDs). The anthracene chromophore, in particular, is beneficial in the development of optical, electronic, and magnetic switches. This wide range of applications highlights the importance of anthracene derivatives in advancing material science and technology (Somashekar Mn & Chetana Pr, 2016).

Marine-Derived Fungi and Biological Activities

Anthraquinones and their derivatives, structurally related to anthracene, have been identified in marine-derived fungi, showcasing an astonishing variety of structurally unique secondary metabolites. These compounds are not only significant in pharmaceuticals for their biological activities but also find applications in industries like clothes dyeing and food colorants. Their roles in human health, both positive and negative, are subjects of ongoing research, indicating the potential of marine microorganisms as a resource for discovering new therapeutic drugs or daily additives (M. Fouillaud et al., 2016).

Amine-functionalized Metal–Organic Frameworks

Amine-functionalized metal–organic frameworks (MOFs) have garnered interest for their CO2 capture capabilities. The strong interaction between CO2 and the basic amino functionalities makes these materials promising for environmental applications. Various synthesis methods have been developed to prepare amine-functionalized MOFs, demonstrating their potential in CO2/H2, CO2/CH4, and CO2/N2 separation performance. These advancements highlight the role of anthracene derivatives in addressing environmental challenges, particularly in catalysis and gas separation processes (Yichao Lin, Chunlong Kong, & Liang Chen, 2016).

Advanced Oxidation Processes for Degradation

The use of advanced oxidation processes (AOPs) to mineralize nitrogen-containing compounds, including those derived from anthracene, addresses the global concern of toxic and hazardous substances in water. AOPs have proven effective in degrading a wide range of nitrogen-containing compounds, improving overall treatment schemes and highlighting the environmental importance of understanding and utilizing anthracene derivatives in water treatment technologies (Akash P. Bhat & P. Gogate, 2021).

Mécanisme D'action

Target of Action

A related compound, a chiral ligand n - (anthracen-9-ylmethyl)-1- (pyridin-2-yl)- n - (pyridin-2-ylmethyl)ethanamine (appe), has been synthesized and used as a dna photocleavage agent . This suggests that (anthracen-9-yl)methylamine may also interact with DNA or related targets.

Mode of Action

The related compound appe has been shown to perform dna photocleavage . This suggests that (anthracen-9-yl)methylamine may also interact with DNA, possibly causing breaks or modifications when exposed to light.

Pharmacokinetics

The compound’s molecular weight is 28582 , which is within the range generally favorable for oral bioavailability

Propriétés

IUPAC Name |

N-(anthracen-9-ylmethyl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N/c1-13(2)19-12-18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)18/h3-11,13,19H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXRSILFHUZWBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=C2C=CC=CC2=CC3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B6330508.png)

![1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine](/img/structure/B6330512.png)

![3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6330526.png)

![1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6330543.png)

amine](/img/structure/B6330559.png)

![2-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330574.png)

![3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole](/img/structure/B6330584.png)

![2-[3-(Dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330602.png)